Benzoic acid, 3,4,5-tris(pentyloxy)-

Description

Contextual Significance in Advanced Organic Materials Science

The scientific interest in Benzoic acid, 3,4,5-tris(pentyloxy)- and its analogues stems from their potential to form liquid crystals, gels, and other ordered phases. These materials are at the forefront of materials science, with applications ranging from electronic displays to drug delivery systems. The specific arrangement of the alkoxy chains and the central benzoic acid core allows these molecules to interact in predictable ways, leading to the formation of columnar or discotic phases, which are types of liquid crystals. The ability to control the self-assembly of these molecules through chemical modification is a key area of research.

Structural Classes and Nomenclature of 3,4,5-Trialkoxybenzoic Acid Derivatives

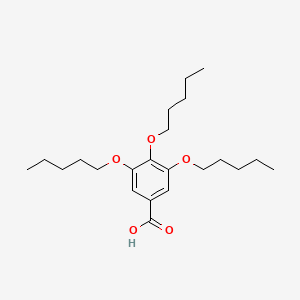

Benzoic acid, 3,4,5-tris(pentyloxy)- belongs to the broader class of 3,4,5-trialkoxybenzoic acids. The nomenclature of these compounds is systematic. The "3,4,5-trialkoxy" prefix indicates three alkoxy groups (general formula -OR, where R is an alkyl group) attached to the benzene (B151609) ring at the 3, 4, and 5 positions. The "benzoic acid" suffix denotes the carboxylic acid group attached to the ring. The specific name of the alkoxy group is determined by the length of the alkyl chain. For instance, if the alkyl groups are methyl (-CH₃), the compound is 3,4,5-trimethoxybenzoic acid. greyhoundchrom.com In the case of the subject of this article, the alkyl groups are pentyl (-C₅H₁₁), leading to the name Benzoic acid, 3,4,5-tris(pentyloxy)-.

Table 1: Nomenclature of Selected 3,4,5-Trialkoxybenzoic Acids

| Alkyl Chain | Alkoxy Group Name | Full Compound Name |

| -CH₃ | Methoxy | Benzoic acid, 3,4,5-tris(methoxy)- |

| -C₂H₅ | Ethoxy | Benzoic acid, 3,4,5-tris(ethoxy)- |

| -C₃H₇ | Propoxy | Benzoic acid, 3,4,5-tris(propoxy)- |

| -C₄H₉ | Butoxy | Benzoic acid, 3,4,5-tris(butoxy)- |

| -C₅H₁₁ | Pentyloxy | Benzoic acid, 3,4,5-tris(pentyloxy)- |

Overview of Academic Research Trajectories for 3,4,5-tris(pentyloxy)benzoic Acid Architectures

Research into 3,4,5-trialkoxybenzoic acid derivatives has largely focused on their self-assembly and liquid crystalline properties. Early studies on shorter-chain derivatives like 3,4,5-trimethoxybenzoic acid established their synthesis from gallic acid. chemicalbook.com Subsequent research has explored how varying the length of the alkyl chains influences the type of liquid crystal phase formed and the temperatures at which these phases occur. The general trend observed is that longer alkyl chains tend to stabilize the liquid crystalline phases. Much of the research in this area is directed towards creating novel materials with tunable optical and electronic properties. The self-assembly of these molecules is often driven by a combination of hydrogen bonding between the carboxylic acid groups and van der Waals interactions between the flexible alkyl chains.

Detailed Research Findings

The investigation into 3,4,5-trialkoxybenzoic acids has yielded significant insights into their structure-property relationships. A key area of study has been the influence of the alkyl chain length on the mesomorphic (liquid crystalline) behavior.

For instance, studies on a series of 4-alkoxybenzoic acids have shown that the type of liquid crystal phase (nematic or smectic) is dependent on the length of the alkyl chain. researchgate.net While not the 3,4,5-trisubstituted variant, this research provides a valuable model for understanding the behavior of Benzoic acid, 3,4,5-tris(pentyloxy)-. It is generally observed that as the alkyl chains get longer, the tendency to form more ordered smectic phases increases.

The synthesis of these compounds typically involves the Williamson ether synthesis, where gallic acid or its ester is reacted with an appropriate alkyl halide in the presence of a base. This method allows for the systematic variation of the alkyl chain length, enabling researchers to fine-tune the properties of the final molecule. chemicalbook.com

The supramolecular structures formed by these molecules are often characterized by techniques such as polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). POM allows for the visual identification of different liquid crystal textures, while DSC is used to determine the transition temperatures between different phases. XRD provides detailed information about the molecular arrangement within the ordered phases.

Table 2: Phase Transition Temperatures of Representative Alkoxybenzoic Acids

| Compound | Alkyl Chain Length | Melting Point (°C) | Nematic to Isotropic Transition (°C) |

| 4-Butoxybenzoic Acid | 4 | 149 | 161 |

| 4-Pentyloxybenzoic Acid | 5 | 120 | 149 |

Data sourced from a study on the blending of alkyloxybenzoic acids. nih.gov

The study of these systems is a vibrant area of research, with ongoing efforts to design and synthesize new derivatives with enhanced properties for applications in advanced technologies. The fundamental understanding of the self-assembly of molecules like Benzoic acid, 3,4,5-tris(pentyloxy)- is crucial for the future development of smart materials.

Structure

2D Structure

Properties

CAS No. |

120597-24-2 |

|---|---|

Molecular Formula |

C22H36O5 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

3,4,5-tripentoxybenzoic acid |

InChI |

InChI=1S/C22H36O5/c1-4-7-10-13-25-19-16-18(22(23)24)17-20(26-14-11-8-5-2)21(19)27-15-12-9-6-3/h16-17H,4-15H2,1-3H3,(H,23,24) |

InChI Key |

RYRJEEUJBHRMPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC(=CC(=C1OCCCCC)OCCCCC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzoic Acid, 3,4,5 Tris Pentyloxy and Analogues

Established Synthetic Pathways for 3,4,5-Trialkoxybenzoic Acids

The foundational synthesis of 3,4,5-trialkoxybenzoic acids, including the target compound Benzoic acid, 3,4,5-tris(pentyloxy)-, typically follows a well-defined three-step pathway. This involves the synthesis of a suitable precursor, the introduction of the alkoxy chains, and finally, the formation of the carboxylic acid functionality.

Precursor Synthesis via Hydroxylated Benzoates

The most common and economically viable precursor for the synthesis of 3,4,5-trialkoxybenzoic acids is gallic acid (3,4,5-trihydroxybenzoic acid) or its corresponding esters, such as methyl gallate or ethyl gallate. These starting materials possess the requisite tri-substituted aromatic core with hydroxyl groups at the 3, 4, and 5 positions, which are essential for the subsequent introduction of the alkoxy chains. The ester form is often preferred to protect the carboxylic acid functionality during the alkylation step.

Alkylation Strategies for Alkoxy Chain Introduction (e.g., Williamson Ether Synthesis)

The introduction of the three pentyloxy chains onto the hydroxylated benzoate (B1203000) precursor is most effectively achieved through the Williamson ether synthesis. nih.govresearchgate.netmiracosta.edumasterorganicchemistry.com This classical and versatile method involves the reaction of an alkoxide with a primary alkyl halide. nih.govresearchgate.net

In a typical procedure, the hydroxylated benzoate, for instance, ethyl gallate, is treated with a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone (B3395972). This deprotonates the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions. Subsequently, an excess of an alkylating agent, in this case, a pentyl halide like 1-bromopentane (B41390) or 1-iodopentane, is added to the reaction mixture. The phenoxide ions then displace the halide from the pentyl group via an SN2 reaction to form the ether linkages. masterorganicchemistry.com The reaction is typically carried out at elevated temperatures to ensure complete conversion.

A similar strategy has been successfully employed in the synthesis of 3,4,5-tris(diethyleneoxy)methyl benzoate, where methyl 3,4,5-trihydroxybenzoate (B8703473) was reacted with monomethyldiethyleneglycol monotosylate in the presence of potassium carbonate. This highlights the general applicability of the Williamson ether synthesis for preparing a variety of 3,4,5-trialkoxybenzoates.

Table 1: Representative Conditions for Williamson Ether Synthesis of 3,4,5-Trialkoxybenzoates

| Precursor | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 3,4,5-trihydroxybenzoate | Monomethyldiethyleneglycol monotosylate | K₂CO₃ | Acetone | Reflux | ~82% | |

| p-Cresol | Chloroacetic acid | KOH | Water | Boiling | Not specified | miracosta.edupbworks.com |

Hydrolytic Routes to Carboxylic Acid Functionality

The final step in the synthesis of Benzoic acid, 3,4,5-tris(pentyloxy)- is the hydrolysis of the ester group to the carboxylic acid. youtube.comsserc.org.uksserc.org.uk This is typically achieved through alkaline hydrolysis. The resulting ethyl 3,4,5-tris(pentyloxy)benzoate is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a mixture of water and an organic solvent like ethanol (B145695) or methanol. youtube.com

The reaction mixture is heated under reflux to drive the saponification process to completion. youtube.com Upon cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the desired Benzoic acid, 3,4,5-tris(pentyloxy)-. youtube.com The solid product can then be isolated by filtration and purified by recrystallization.

Advanced Synthetic Approaches for Functionalized Derivatives

Once Benzoic acid, 3,4,5-tris(pentyloxy)- is synthesized, it can be further modified to create a variety of functionalized derivatives. These advanced synthetic approaches often involve coupling reactions that target the carboxylic acid functionality or the aromatic ring.

Esterification Coupling Reactions (e.g., DCC Coupling)

The carboxylic acid group of Benzoic acid, 3,4,5-tris(pentyloxy)- can be readily converted into esters through various esterification methods. A particularly effective method for coupling carboxylic acids with alcohols, especially when dealing with sensitive or sterically hindered substrates, is the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). chemspider.com

In a typical DCC coupling reaction, the carboxylic acid is activated by DCC in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). chemspider.com This activation leads to the formation of a highly reactive O-acylisourea intermediate. The subsequent addition of an alcohol to this intermediate results in the formation of the desired ester and dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and can be easily removed by filtration. The reaction is often catalyzed by the addition of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).

Table 2: General Conditions for DCC Coupling of Carboxylic Acids

| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Hydroxy-1-naphthoic acid | Generic Alcohol | DCC | None specified | THF/DCM | 99% | chemspider.com |

| Halobenzoic acid | N-hydroxysuccinimide | DCC/EDC | Not specified | Not specified | Not specified | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions

For the functionalization of the aromatic ring of Benzoic acid, 3,4,5-tris(pentyloxy)- or its derivatives, palladium-catalyzed cross-coupling reactions are powerful tools. nih.govresearchgate.netresearchgate.netorganic-chemistry.org These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

One of the most widely used palladium-catalyzed cross-coupling reactions is the Suzuki coupling, which involves the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netorganic-chemistry.org For instance, a bromo- or iodo- derivative of a 3,4,5-tris(pentyloxy)benzoate ester could be coupled with a variety of arylboronic acids to introduce different aryl substituents onto the aromatic ring. researchgate.netresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be tuned to achieve high yields and selectivity for a wide range of substrates. researchgate.netresearchgate.netorganic-chemistry.org

Table 3: Typical Conditions for Palladium-Catalyzed Suzuki Coupling

| Aryl Halide | Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Aryl bromides/chlorides | Phenylboronic acids | Pd-phosphinous acid complexes | Not specified | Water | Not specified | nih.gov |

| Aryl iodides | Phenylboronic acid | PdCu@Ti₃C₂ | K₂CO₃ | Water | Not specified | researchgate.net |

Metal-Coordination Directed Synthesis of Complex Assemblies

The molecular architecture of Benzoic acid, 3,4,5-tris(pentyloxy)- and its analogues, featuring a rigid benzoic acid core and flexible pentyloxy side chains, makes them intriguing building blocks for the construction of complex supramolecular assemblies through metal-coordination. The carboxylate group offers a versatile coordination site for a wide array of metal ions, while the peripheral alkyl chains can influence the packing and dimensionality of the resulting structures.

The design and synthesis of metal-organic frameworks (MOFs) have garnered significant interest due to their diverse architectures and potential applications. In this context, benzoic acid derivatives serve as organic linkers that bridge metal centers to form extended networks. For instance, the reaction of 3-nitro-4-(pyridin-4-yl)benzoic acid with different metal ions such as Cd(II) and Ni(II) has led to the formation of MOFs with distinct topological structures, including interpenetrating three-dimensional frameworks and two-dimensional networks. orgsyn.org Similarly, fluorinated benzoic acid derivatives have been employed to construct a series of fluorinated metal-organic frameworks (F-MOFs) with varied structural features, ranging from one-dimensional chains to two-dimensional frameworks. ucl.ac.uk

The following table summarizes examples of metal-organic frameworks constructed from various benzoic acid derivatives, illustrating the versatility of this class of ligands in supramolecular chemistry.

| Metal Ion | Benzoic Acid Derivative | Resulting Structure | Reference |

| Cd(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | Fourfold interpenetrating 3D framework | orgsyn.org |

| Ni(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | 2D network with sql topology | orgsyn.org |

| Cu(II) | 4,4'-(hexafluoroisopropylidene)bis(benzoic acid) | 1D and 2D structural features | ucl.ac.uk |

| Zn(II) | 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | 2D layer with 4(4)-sql topology | researchgate.net |

| Co(II) | p-hydroxybenzoic acid | 3D metal-organic framework | orgsyn.org |

These examples underscore the potential of Benzoic acid, 3,4,5-tris(pentyloxy)- to act as a versatile ligand in the construction of novel metal-organic materials with tailored properties.

Optimization of Reaction Conditions and Purification Protocols

The successful synthesis of Benzoic acid, 3,4,5-tris(pentyloxy)- and its analogues hinges on the careful optimization of reaction conditions and the implementation of effective purification protocols. The Williamson ether synthesis, a common method for preparing ethers, is a prime candidate for the synthesis of the target compound from a 3,4,5-trihydroxybenzoic acid precursor (gallic acid).

Optimization of Reaction Conditions:

Several factors can be fine-tuned to maximize the yield and purity of the desired product in a Williamson ether synthesis. These include the choice of base, solvent, temperature, and reaction time.

Base: A strong base is required to deprotonate the phenolic hydroxyl groups of the starting material. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of base can influence the reaction rate and selectivity.

Solvent: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents such as dimethylformamide (DMF) or acetone are often employed.

Temperature: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. Refluxing the reaction mixture is a common practice.

Alkylating Agent: In this case, a pentyl halide, such as 1-bromopentane or 1-iodopentane, would serve as the alkylating agent. The reactivity of the halide (I > Br > Cl) can affect the reaction time.

A study on the synthesis of a related compound, 3,4,5-tris(diethyleneoxy)benzoic acid, provides a valuable reference for optimizing the conditions for the synthesis of Benzoic acid, 3,4,5-tris(pentyloxy)-. In this procedure, the methyl ester of 3,4,5-trihydroxybenzoic acid was reacted with monomethyldiethyleneglycol monotosylate in the presence of potassium carbonate in acetonitrile (B52724) under reflux. nih.gov This was followed by hydrolysis of the ester to yield the final carboxylic acid. This two-step approach can be advantageous as it protects the carboxylic acid functionality during the etherification step.

Purification Protocols:

After the reaction is complete, a series of purification steps are necessary to isolate the pure product.

Work-up: The initial work-up typically involves filtering off any inorganic salts, followed by extraction to separate the product from the reaction mixture. Washing the organic layer with acidic and basic solutions can help remove unreacted starting materials and byproducts.

Chromatography: Column chromatography is a powerful technique for separating the desired product from any remaining impurities. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation.

Recrystallization: Recrystallization is a common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. For a similar compound, 3,4,5-trimethoxybenzoic acid, a purification process involving dissolution in methylene (B1212753) chloride, filtration, and subsequent crystallization by cooling has been reported. sfu.ca Given the long alkyl chains of Benzoic acid, 3,4,5-tris(pentyloxy)-, a non-polar or moderately polar solvent system would likely be suitable for recrystallization.

The following table outlines a general procedure for the synthesis and purification of Benzoic acid, 3,4,5-tris(pentyloxy)-, based on established methodologies for analogous compounds.

| Step | Procedure | Purpose |

| Esterification | Reaction of gallic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst. | To protect the carboxylic acid group. |

| Etherification | Reaction of the gallic acid ester with a pentyl halide (e.g., 1-bromopentane) and a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone or DMF) under reflux. | To introduce the three pentyloxy groups. |

| Hydrolysis | Treatment of the resulting ester with a base (e.g., NaOH or LiOH) followed by acidification. | To deprotect the carboxylic acid group and yield the final product. |

| Purification | Extraction, column chromatography, and/or recrystallization. | To isolate and purify the final product. |

By systematically optimizing these reaction conditions and employing rigorous purification protocols, high-purity Benzoic acid, 3,4,5-tris(pentyloxy)- can be obtained for further studies and applications in materials science and supramolecular chemistry.

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of Benzoic Acid, 3,4,5 Tris Pentyloxy Systems

Mass Spectrometry for Molecular Formula Verification

Precise mass-to-charge ratio (m/z) data for the molecular ion peak [M]⁺ or related ions (e.g., [M-H]⁻) is essential to confirm the compound's molecular formula (C₂₂H₃₆O₅).

X-ray Diffraction Analysis for Crystalline and Supramolecular Architectures

Single-crystal X-ray diffraction data, including lattice parameters, space group, and bond lengths/angles, would be required to describe its crystalline and supramolecular structure.

Without access to peer-reviewed studies or spectral database entries detailing the synthesis and characterization of Benzoic acid, 3,4,5-tris(pentyloxy)-, it is not possible to provide the requested in-depth scientific article.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, and provides a clear picture of the molecular conformation and intermolecular interactions, such as hydrogen bonding.

The study of analogous compounds, such as 4-(benzyloxy)benzoic acid, demonstrates the common motif of acid-acid homodimer formation in the crystal structure. nih.gov The precision of single-crystal X-ray diffraction allows for the detailed characterization of these hydrogen bonds and the dihedral angles between different parts of the molecule. nih.gov Such analyses are fundamental in understanding the supramolecular architecture driven by these non-covalent interactions.

Illustrative Crystallographic Data for a Benzoic Acid Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.567(3) |

| b (Å) | 5.432(1) |

| c (Å) | 15.876(3) |

| β (°) | 111.98(2) |

| Volume (ų) | 1163.4(4) |

| Z | 4 |

| Hydrogen Bonding | O—H···O dimers |

Note: This table is illustrative and based on data for a related benzoic acid derivative, not "Benzoic acid, 3,4,5-tris(pentyloxy)-".

Small-Angle X-ray Scattering (SAXS) for Mesophase Organization

Many derivatives of gallic acid, the parent structure of "Benzoic acid, 3,4,5-tris(pentyloxy)-", are known to exhibit liquid crystalline properties. Small-angle X-ray scattering (SAXS) is a powerful technique for characterizing the structure and organization of these mesophases on a nanometer scale. wikipedia.org By analyzing the scattering pattern of X-rays at low angles, SAXS can provide information about the shape, size, and arrangement of self-assembled structures. wikipedia.orgnih.gov

In the context of liquid crystals, SAXS is instrumental in identifying the type of mesophase, such as nematic, smectic, or columnar phases. reading.ac.uk The positions and relative intensities of the diffraction peaks in a SAXS profile can be used to determine the lattice parameters of the liquid crystalline phase. For example, in a smectic phase, the layer spacing can be calculated from the position of the primary diffraction peak. For columnar phases, the lattice parameter of the two-dimensional array of columns can be determined.

The investigation of luminescent liquid crystals derived from gallic acid has demonstrated the utility of X-ray diffraction in characterizing their mesophases. researchgate.net These studies show a dependence of the liquid crystalline behavior on the length of the terminal alkyl chains, a feature highly relevant to "Benzoic acid, 3,4,5-tris(pentyloxy)-". The combination of SAXS with other techniques like polarizing optical microscopy (POM) and differential scanning calorimetry (DSC) is essential for a comprehensive understanding of the phase behavior of these materials. researchgate.net

Illustrative SAXS Data for a Liquid Crystalline Gallic Acid Derivative

| Mesophase | q (Å⁻¹) | d-spacing (Å) | Miller Indices |

| Columnar Hexagonal | 0.25 | 25.1 | (100) |

| 0.43 | 14.6 | (110) | |

| 0.50 | 12.6 | (200) |

Note: This table is illustrative and based on typical data for a related liquid crystalline compound, not "Benzoic acid, 3,4,5-tris(pentyloxy)-".

Supramolecular Assembly and Intermolecular Interactions of Benzoic Acid, 3,4,5 Tris Pentyloxy Derivatives

Fundamental Hydrogen Bonding Interactions in Benzoic Acid Dimers

A fundamental and highly stable motif in the supramolecular chemistry of carboxylic acids is the formation of cyclic dimers through hydrogen bonding. quora.comnih.gov In the case of Benzoic acid, 3,4,5-tris(pentyloxy)-, two molecules associate via a pair of O—H···O=C hydrogen bonds between their carboxylic acid functional groups. This interaction is thermodynamically favorable and results in a stable eight-membered ring structure. quora.com The strength and directionality of these hydrogen bonds are primary drivers for the self-assembly of these molecules.

The stability of these dimers is a well-documented phenomenon for carboxylic acids in both the gas phase and in nonpolar solvents. nih.gov The presence of electron-releasing groups on the phenyl ring can further stabilize the hydrogen bonds. researchgate.net The three pentyloxy groups on the benzene (B151609) ring of Benzoic acid, 3,4,5-tris(pentyloxy)- are electron-donating, which is expected to increase the electron density on the carbonyl oxygen, thereby strengthening the hydrogen bonds within the dimer. Theoretical studies on substituted benzoic acids have shown that electron-releasing groups lead to the formation of more stable hydrogen bonds. researchgate.net

Hydrogen-Bond Mediated Supramolecular Complexation

The robust nature of the carboxylic acid hydrogen bond allows for the deliberate design of more complex supramolecular structures through co-assembly with other molecules that possess complementary hydrogen bonding sites.

Pyridine and its derivatives, containing a basic nitrogen atom, are excellent hydrogen bond acceptors. When co-crystallized with carboxylic acids, they can form strong N···H—O hydrogen bonds. This interaction disrupts the self-dimerization of the benzoic acid and leads to the formation of acid-base complexes. researchgate.netrsc.org The self-assembly of such systems can lead to the formation of various supramolecular architectures, including linear chains or more complex networks.

Melamine (B1676169) is a particularly interesting building block for supramolecular assembly due to its ability to form multiple hydrogen bonds. researchgate.netrsc.org It possesses three diamino-s-triazine units, which can act as both hydrogen bond donors and acceptors. This allows for the formation of extended, two-dimensional hydrogen-bonded networks with complementary molecules like carboxylic acids. researchgate.netrsc.org The co-assembly of Benzoic acid, 3,4,5-tris(pentyloxy)- with melamine would be expected to form highly ordered, tape-like or sheet-like structures, driven by the strong and specific hydrogen bonding between the carboxylic acid groups and the melamine ring. The peripheral pentyloxy chains would then decorate these hydrogen-bonded sheets, influencing their packing and solubility.

Studies on related systems have shown that longer alkoxy chains tend to promote more ordered phases, such as smectic liquid crystalline phases, due to increased intermolecular interactions. researchgate.netnih.gov This increased ordering can enhance the cooperativity of the hydrogen bonds. However, very long chains might also introduce steric hindrance that could potentially weaken the hydrogen bonds by distorting the optimal geometry for dimerization. The pentyloxy chains in the target molecule provide a balance between sufficient van der Waals interactions to promote ordered structures without excessive steric hindrance. The presence of multiple alkoxy chains can also lead to intramolecular hydrogen bonding possibilities, which can further influence the molecular conformation and subsequent intermolecular interactions. nih.gov

Self-Organization into Ordered Liquid Crystalline Phases

The specific molecular architecture of Benzoic acid, 3,4,5-tris(pentyloxy)-, with its rigid aromatic core and flexible peripheral alkoxy chains, makes it a candidate for forming liquid crystalline phases. These phases represent a state of matter with properties intermediate between those of a crystalline solid and an isotropic liquid.

Molecules with a disc-like or wedge-shaped geometry, like Benzoic acid, 3,4,5-tris(pentyloxy)-, are known to self-assemble into columnar liquid crystalline phases. researchgate.netaps.org In these phases, the molecules stack on top of one another to form columns, and these columns then arrange themselves into a two-dimensional lattice. researchgate.net The driving force for this assembly is a combination of π-π stacking interactions between the aromatic cores and van der Waals interactions between the peripheral alkoxy chains.

The hydrogen-bonded dimers of Benzoic acid, 3,4,5-tris(pentyloxy)- can act as the fundamental building blocks for these columns. The extended, flatter shape of the dimer facilitates stacking. The flexible pentyloxy chains then fill the space between the columns, providing fluidity to the phase. The formation of an enantiotropic columnar hexagonal (Φh) mesophase has been observed for similar taper-shaped monoesters, indicating that this type of molecular architecture readily self-assembles into tubular supramolecular structures. rsc.org

Table 1: Factors Influencing Columnar Phase Formation

| Feature | Role in Self-Assembly |

|---|---|

| Aromatic Core | Provides rigidity and promotes π-π stacking interactions between molecules within a column. |

| Hydrogen Bonding | Leads to the formation of stable dimers which act as the primary building blocks for the columns. |

| Peripheral Alkoxy Chains | Fill the space between columns, providing fluidity and influencing the type of two-dimensional lattice formed. |

| Molecular Shape | The overall wedge or disc-like shape of the molecule or its dimer promotes stacking into columnar structures. |

Beyond liquid crystalline phases, molecules like Benzoic acid, 3,4,5-tris(pentyloxy)- can undergo hierarchical self-assembly to form gels and fibrillar networks in appropriate solvents. nih.gov This process involves the initial formation of primary supramolecular structures, such as the hydrogen-bonded dimers or stacks of molecules, which then further assemble into larger, anisotropic structures like tapes, ribbons, or fibers. nih.gov

The formation of a gel occurs when these fibrillar structures entangle to form a three-dimensional network that immobilizes the solvent. The balance of interactions is critical: the directional, attractive forces (hydrogen bonding, π-π stacking) must be strong enough to promote the formation of fibers, while the interaction with the solvent must be favorable enough to prevent precipitation. The long pentyloxy chains would enhance solubility in nonpolar organic solvents, making organogel formation a likely possibility. The resulting fibrils are often composed of helically twisted stacks of the molecules, a phenomenon driven by the chirality of the individual molecules or the supramolecular assembly itself. researchgate.net

Liquid Crystalline Phenomena and Mesophase Behavior of 3,4,5 Tris Alkyloxy Benzoic Acid Compounds

Thermotropic Liquid Crystal Phase Transitions

Thermotropic liquid crystals, such as those derived from 3,4,5-tris(alkyloxy)benzoic acid, exhibit phase transitions dependent on temperature. The specific arrangement of the molecules—comprising a central benzoic acid core with three flexible pentyloxy chains—facilitates self-assembly into ordered states upon heating or cooling, transitioning between crystalline solid, liquid crystal mesophases, and the isotropic liquid state. The investigation of these phases is typically conducted using techniques such as polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). tandfonline.comresearchgate.netresearchgate.net

Nematic Mesophases

The nematic (N) phase is characterized by long-range orientational order, where the molecules align along a common director, but lack positional order. For the family of 3,4,5-tris(alkyloxy)benzoic acids, the formation of a nematic phase is not a commonly reported phenomenon. The molecular structure, with its three flexible chains radiating from the central core, tends to favor aggregation into more complex, two-dimensional structures rather than the one-dimensional alignment typical of calamitic (rod-shaped) nematic mesogens. arxiv.orgnih.gov While nematic phases are observed in other alkyloxybenzoic acid series, such as the 4-alkyloxybenzoic acids, the tris-substituted architecture of the title compound promotes different packing arrangements. arxiv.org

Smectic Mesophases (Smectic A, Smectic C)

Smectic phases exhibit a higher degree of order than nematic phases, with molecules organized into well-defined layers, possessing both orientational and some degree of positional order. In the Smectic A (SmA) phase, molecules are aligned perpendicular to the layer planes, while in the Smectic C (SmC) phase, they are tilted. Similar to the nematic phase, classic smectic phases are not the predominant mesophase for 3,4,5-tris(alkyloxy)benzoic acid derivatives. The molecular shape does not readily lend itself to the layered stratification characteristic of smectic phases. Instead, the strong intermolecular interactions, including hydrogen bonding between the carboxylic acid groups, drive the formation of disc-like supramolecular structures that subsequently stack into columns. tandfonline.comnih.gov

Columnar Mesophases

The most prominent liquid crystalline behavior exhibited by 3,4,5-tris(alkyloxy)benzoic acid compounds, including the pentyloxy derivative, is the formation of columnar mesophases. tandfonline.com In this phase, molecules self-assemble into disc-like or wedge-shaped supramolecular structures, which are stabilized by hydrogen bonds between the carboxylic acid moieties. These discs then stack on top of one another to form extended columns. tandfonline.comresearchgate.net

These columns further organize themselves into a two-dimensional lattice. Research on analogous gallic acid derivatives consistently identifies the hexagonal columnar (Colh) mesophase as the stable architecture. tandfonline.comresearchgate.net This structure is confirmed through small-angle X-ray scattering (SAXS) measurements, which show reflections characteristic of a hexagonal lattice. researchgate.net Under a polarizing optical microscope, the Colh phase often displays typical pseudo-focal conic textures. tandfonline.com The high thermal stability of these compounds, with decomposition often occurring above 400°C, allows for the observation of these mesophases over a broad temperature range. tandfonline.comresearchgate.net

Structure-Mesophase Property Relationships

The stability, temperature range, and type of mesophase formed by liquid crystals are highly dependent on their molecular structure. For 3,4,5-tris(alkyloxy)benzoic acid compounds, key relationships have been established between the molecular features and the resulting mesomorphism.

Correlation of Alkoxy Chain Length with Mesophase Stability and Range

The length of the flexible alkoxy chains (—O(CH₂)n-₁CH₃) attached to the benzoic acid core is a critical determinant of mesophase behavior in this homologous series. researchgate.net Generally, as the length of the alkyl chains increases, there is a significant impact on the stability and temperature range of the liquid crystalline phase.

Longer alkoxy chains tend to lower the melting point from the crystalline solid to the mesophase, effectively broadening the temperature range over which the liquid crystal phase exists. mdpi.comsemanticscholar.org The increased flexibility and steric interactions of longer chains influence the packing efficiency in the crystalline state and stabilize the ordered-fluid columnar arrangement. However, if the chains become excessively long, they can disrupt the delicate balance of intermolecular forces required for mesophase formation, sometimes leading to a suppression of liquid crystalline behavior. researchgate.net An "odd-even" effect is also observed in some series, where compounds with an even number of carbon atoms in the side chains exhibit higher clearing points (the transition temperature from mesophase to isotropic liquid) than those with an odd number. researchgate.net

To illustrate the effect of alkoxy chain length on phase transitions in a related series, the following table presents data for 4-n-alkoxybenzoic acids, which form dimers that exhibit liquid crystalline properties.

| Compound (4-n-alkoxybenzoic acid) | n (Carbon atoms in chain) | Crystal to Nematic/Smectic T (°C) | Nematic to Isotropic T (°C) | Reference |

|---|---|---|---|---|

| Hexyloxybenzoic acid | 6 | - | - | arxiv.org |

| Heptyloxybenzoic acid | 7 | 92 (Cr-SmC), 98 (SmC-N) | 146 | arxiv.org |

| Octyloxybenzoic acid | 8 | 100 (Cr-SmC), 107 (SmC-N) | 147 | nih.gov |

| Nonyloxybenzoic acid | 9 | 95 (Cr-SmC), 114 (SmC-N) | 143 | nih.gov |

Influence of Terminal and Lateral Substituents on Mesomorphism

The introduction of substituents on the aromatic core or at the terminus of the alkyl chains can significantly alter the mesomorphic properties of benzoic acid derivatives. While specific data for substituted "Benzoic acid, 3,4,5-tris(pentyloxy)-" is limited, general principles can be applied.

Lateral substituents, which are groups attached to the sides of the molecular core, generally decrease the stability of the mesophase. They increase the breadth of the molecule, which can disrupt the close packing required for forming ordered phases like nematic or columnar structures, often leading to lower clearing temperatures. derpharmachemica.com

Impact of Molecular Linkages on Mesophase Induction

The formation of liquid crystal phases in 3,4,5-tris(alkyloxy)benzoic acid derivatives is profoundly influenced by the nature of the linkages within and between molecules. The most critical intermolecular linkage is the hydrogen bond formed between the carboxylic acid groups. nih.govconicet.gov.ar This interaction facilitates the self-assembly of two benzoic acid molecules into a more stable, dimeric supramolecular structure. nih.gov This dimerization is a fundamental step in mesophase induction, as it creates a larger, more anisometric entity that is predisposed to ordered packing.

For derivatives of 3,4,5-tris(alkyloxy)benzoic acid, the wedge-like shape of the molecule is crucial. The three flexible alkyloxy chains attached to the central phenyl ring create a tapered structure. Through a combination of hydrogen bonding at the apex (the carboxylic acid group) and van der Waals interactions among the peripheral alkyl chains, these molecules self-assemble into disc-like supramolecular structures, which then stack on top of one another to form columns. scispace.com This process can be further modulated by forming hydrogen-bonded complexes with other molecules, such as tris(triazolyl)triazine, to create stable columnar liquid crystals from components that may not be mesomorphic on their own. scispace.com The resulting columnar mesophases are a hallmark of this class of compounds, demonstrating how specific, directional non-covalent linkages are essential for inducing mesomorphism.

Experimental Characterization of Mesophase Morphology and Transitions

The identification and thermodynamic characterization of the liquid crystalline phases formed by "Benzoic acid, 3,4,5-tris(pentyloxy)-" and its analogues rely on a combination of specialized analytical techniques. Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are indispensable tools for this purpose. nih.govnih.gov

Polarized Optical Microscopy (POM) for Textural Analysis

Polarized optical microscopy is the primary method for identifying liquid crystal phases based on their unique optical textures. nih.govresearchgate.net When a mesomorphic sample is viewed between crossed polarizers, the birefringent nature of the liquid crystal phase produces characteristic patterns of light and dark areas. Each type of mesophase (nematic, smectic, columnar) exhibits a distinct set of textures that serve as a fingerprint for its identification.

For the columnar phases typically formed by 3,4,5-tris(alkyloxy)benzoic acid derivatives, the observed textures are often described as fan-like or pseudo-focal conic. researchgate.netresearchgate.net These textures arise from the specific alignment of the molecular columns relative to the microscope slide. For example, observations of the sodium salt of 3,4,5‐tris‐dodecyloxybenzoic acid revealed distinct fan-shaped domains, which are characteristic of a columnar arrangement. researchgate.net The analysis of these textures allows for the unambiguous identification of the mesophase and can also provide information about defects and the quality of molecular alignment over large domains.

Differential Scanning Calorimetry (DSC) for Thermal Transition Thermodynamics

Differential scanning calorimetry is a powerful thermal analysis technique used to measure the heat flow associated with phase transitions in a material as a function of temperature. researchgate.netresearchgate.net For liquid crystals, DSC scans reveal sharp peaks corresponding to the transitions between the crystalline solid (Cr), various liquid crystal mesophases, and the isotropic liquid (Iso) state. The temperature at which a peak occurs defines the transition temperature, while the area under the peak is proportional to the enthalpy change (ΔH) of the transition.

Below is a table of representative thermal data for these analogous supramolecular complexes, as determined by DSC. scispace.com

| Compound Complex | Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) |

|---|---|---|---|

| T3C4-A1 (Decyloxy analogue) | Colh → Iso | 142 | 15.1 |

| T3C4-A2 (Dodecyloxy analogue) | Colh → Iso | 146 | 20.3 |

Data sourced from a study on supramolecular complexes formed between a tris(triazolyl)triazine core (T3C4) and 3,4,5-tris(alkoxy)benzoic acids (A1 and A2). scispace.com

This data confirms that these compounds exhibit high thermal stability, with the transition to the isotropic liquid occurring well above 100°C. The positive enthalpy values indicate that these are endothermic transitions, requiring energy to disrupt the ordered columnar structure.

Computational and Theoretical Investigations of Benzoic Acid, 3,4,5 Tris Pentyloxy Systems

Density Functional Theory (DFT) for Electronic and Molecular Structureresearchgate.netresearchgate.netresearchgate.netnih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining molecular geometries, energy levels, and reactivity, making it a cornerstone for the theoretical analysis of substituted benzoic acid derivatives. researchgate.netresearchgate.net

Computational studies on related phenolic acids, such as gallic acid, reveal that the core benzene (B151609) ring and the carboxylic acid group are largely planar. mdpi.comnih.gov For Benzoic acid, 3,4,5-tris(pentyloxy)-, DFT calculations would similarly predict a nearly planar benzoic acid core. The primary conformational flexibility arises from the three pentyloxy side chains.

The landscape is defined by the rotational freedom around the C(ring)−O and O−C(alkyl) bonds. Theoretical explorations of similar n-alkyloxy benzoic acids show that the alkyl chains can adopt various conformations, with extended, all-trans configurations generally being among the most stable, low-energy states. nih.govresearchgate.net The presence of three adjacent, relatively bulky pentyloxy groups introduces potential steric hindrance, which would influence their preferred orientations to minimize repulsion. The most stable conformers are likely to feature orientations that balance steric effects with favorable electronic interactions.

Table 1: Predicted Geometric and Conformational Features

| Molecular Fragment | Predicted Geometric Feature | Notes |

| Benzoic Acid Core | Essentially planar | The C−C−C−OH torsion angle is expected to be near 0° or 180°. nih.gov |

| Pentyloxy Chains | High conformational flexibility | Multiple low-energy conformers are possible due to rotation around C-O bonds. |

| Overall Conformation | Steric hindrance influences chain orientation | The three pentyloxy groups will arrange to minimize steric clash, potentially affecting the overall molecular shape. |

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.govnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. nih.govresearchgate.netactascientific.com A smaller gap generally implies higher reactivity. nih.gov

For Benzoic acid, 3,4,5-tris(pentyloxy)-, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the ether and carboxyl groups. The LUMO is typically distributed over the carboxylic acid group and the aromatic ring. The pentyloxy groups are electron-donating, which would raise the energy of the HOMO compared to unsubstituted benzoic acid, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity. semanticscholar.org

From these orbital energies, several chemical reactivity descriptors can be calculated. semanticscholar.orgresearchgate.net

Table 2: Key Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. actascientific.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Describes the ability of a species to accept electrons. |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP surface is plotted over the molecule's electron density, with different colors representing different potential values.

Red Regions: Indicate negative electrostatic potential, typically found around electronegative atoms like oxygen. These areas are susceptible to electrophilic attack. nih.gov

Blue Regions: Indicate positive electrostatic potential, usually located around hydrogen atoms, especially the acidic proton of the carboxylic acid group. These sites are attractive for nucleophiles. nih.gov

Green Regions: Represent neutral or near-zero potential.

For Benzoic acid, 3,4,5-tris(pentyloxy)-, the MESP map would show strong negative potential (red) concentrated around the carbonyl oxygen and, to a lesser extent, the ether oxygens. The most positive potential (blue) would be centered on the hydroxyl proton of the carboxylic acid group, highlighting its acidic nature. The aromatic ring and alkyl chains would exhibit more neutral potential. researchgate.netresearchgate.net

Molecular Modeling and Simulation Approaches

While DFT provides a static picture of a single molecule, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions in larger systems, such as in solution.

Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules over time, providing a detailed view of their dynamic behavior. rsc.org An MD simulation of Benzoic acid, 3,4,5-tris(pentyloxy)- in a solvent (e.g., water or an organic solvent) would reveal several key aspects of its solution-phase behavior.

The simulations can track the conformational changes of the flexible pentyloxy chains, showing how they fold, extend, and interact with each other and with solvent molecules. ajchem-a.com It would also elucidate the solvation structure, showing how solvent molecules arrange around the polar carboxylic acid head and the nonpolar pentyloxy tails. For instance, in an aqueous environment, water molecules would form hydrogen bonds with the carboxylic acid group, while being repelled from the hydrophobic chains. Such simulations are crucial for understanding properties like solubility and self-assembly. chemrxiv.org

The aromatic core of Benzoic acid, 3,4,5-tris(pentyloxy)- allows for non-covalent interactions, particularly π-π stacking, which are crucial for molecular self-assembly and crystal packing. researchgate.netscirp.org This attractive interaction occurs between the electron-rich π-systems of aromatic rings.

Computational methods can quantify the strength and preferred geometry of these interactions. For large aromatic systems, a "slip-stacked" arrangement is often favored over a perfectly face-to-face stack to balance attractive dispersion forces and electrostatic interactions with Pauli repulsion. rsc.org The bulky pentyloxy chains would sterically hinder a perfect parallel stacking, making slip-stacked or T-shaped arrangements more likely. nih.gov In addition to π-π stacking, van der Waals forces between the long pentyloxy chains and hydrogen bonding involving the carboxylic acid group (leading to dimer formation) are significant intermolecular forces that dictate the supramolecular architecture. researchgate.net

Applications in Advanced Materials and Future Research Directions

Utility in Liquid Crystalline Technologies

The ability of benzoic acid derivatives to form liquid crystals is significantly influenced by hydrogen bonding. nih.gov The presence of a carboxylic acid group in "Benzoic acid, 3,4,5-tris(pentyloxy)-" allows for the formation of hydrogen-bonded dimers, which can then self-assemble into various liquid crystalline phases. These ordered, yet fluid, states of matter are crucial for a range of technological applications. nih.gov

Optoelectronic Devices and Smart Materials

Liquid crystals are integral components of numerous optoelectronic devices, including displays, sensors, and optical switches. nih.gov The mesomorphic (liquid crystalline) behavior of materials is largely determined by the polarity and polarizability of the molecular core. nih.gov In compounds like "Benzoic acid, 3,4,5-tris(pentyloxy)-", the aromatic core and the flexible side chains contribute to the formation of stable mesophases.

Research on analogous compounds, such as taper-shaped monoesters of oligo(ethylene oxide) with 3,4,5-tris(p-dodecyloxybenzyloxy)benzoic acid, has demonstrated the formation of tubular supramolecular architectures that exhibit an enantiotropic columnar hexagonal (Φh) mesophase. rsc.org This self-assembly is driven by a combination of hydrogen bonding and hydrophobic interactions. rsc.org The columnar structures formed by these types of molecules are of interest for applications in optoelectronic devices where anisotropic properties are desired. The ability to form well-defined, ordered structures at the molecular level is a key requirement for materials used in advanced displays and smart windows.

Role in Soft Matter and Nanomaterials

The self-assembly properties of "Benzoic acid, 3,4,5-tris(pentyloxy)-" extend to its role in the formation of soft matter and the functionalization of nanomaterials. The interplay of hydrogen bonding, van der Waals forces, and π-π stacking interactions governs the formation of complex, ordered structures from these molecular building blocks.

Organogelators and Polymer Nanocomposites

While direct studies on the organogelating properties of "Benzoic acid, 3,4,5-tris(pentyloxy)-" are limited, related structures have shown promise in this area. For instance, tris(phenylisoxazolyl)benzene, another molecule capable of self-assembly, forms helical fibers that act as an organogelator. researchgate.net The ability of a molecule to form extensive, entangled networks through non-covalent interactions is the basis for organogelation. The structure of "Benzoic acid, 3,4,5-tris(pentyloxy)-", with its potential for hydrogen bonding and hydrophobic interactions, suggests it could be a candidate for forming such networks in organic solvents.

In the field of polymer nanocomposites, benzoic acid has been used to modify the surface of nanoparticles, such as alumina (B75360) (Al2O3), to improve their dispersion in a polymer matrix and enhance the mechanical properties of the resulting composite. researchgate.net The carboxylic acid group of benzoic acid can chemisorb onto the surface of the nanoparticles, creating a surface rich in benzene (B151609) groups. researchgate.net This surface modification improves the interfacial adhesion between the nanoparticles and the polymer matrix, leading to enhanced tensile strength, flexural modulus, and toughness of the nanocomposite. researchgate.net "Benzoic acid, 3,4,5-tris(pentyloxy)-" could potentially serve a similar role, with the added functionality of the pentyloxy chains influencing the compatibility and interactions with different polymer matrices.

| Nanoparticle | Surface Modifier | Polymer Matrix | Improvement in Mechanical Properties |

| Alumina (Al2O3) | Benzoic Acid | Isotactic Polypropylene (iPP) | Increased tensile strength and flexural modulus. researchgate.net |

Emerging Areas and Unexplored Research Avenues

The unique properties of "Benzoic acid, 3,4,5-tris(pentyloxy)-" open up exciting possibilities for its use in next-generation materials and complex molecular systems.

Integration into Responsive and Adaptive Materials

Stimuli-responsive polymers, which undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light, are a key area of materials science. nih.govnih.gov The incorporation of molecules like "Benzoic acid, 3,4,5-tris(pentyloxy)-" into polymer architectures could impart responsive behavior. For example, the hydrogen bonding network formed by the benzoic acid moieties could be disrupted by changes in temperature or pH, leading to a change in the material's structure and properties. This could be harnessed in applications such as drug delivery systems, where a change in the physiological environment triggers the release of a therapeutic agent. nih.gov

Development of Multi-Component Supramolecular Systems

The principles of supramolecular chemistry, which involve the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions, offer a powerful approach to creating novel materials. nih.gov "Benzoic acid, 3,4,5-tris(pentyloxy)-" is an ideal candidate for the construction of multi-component supramolecular systems. Its ability to form predictable hydrogen-bonding motifs can be used to direct the assembly of other molecules into specific arrangements. nih.gov

Research on the self-assembly of similar molecules, such as taper-shaped monoesters with 3,4,5-tris(p-dodecyloxybenzyloxy)benzoic acid, has shown the formation of tubular supramolecular architectures. rsc.org These structures can encapsulate other molecules, such as alkali-metal triflates, within their central channels, demonstrating the potential for creating host-guest systems with tailored properties. rsc.org The development of such multi-component systems could lead to new materials for catalysis, sensing, and molecular electronics.

| Molecular Building Block | Self-Assembled Structure | Potential Application |

| Taper-shaped monoesters of 3,4,5-tris(p-dodecyloxybenzyloxy)benzoic acid | Tubular supramolecular architectures | Host-guest systems, ion transport rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.